molecular formula C12H18N2O2 B12573611 3-[Methyl(2-phenylethyl)amino]-L-alanine CAS No. 202979-88-2

3-[Methyl(2-phenylethyl)amino]-L-alanine

Cat. No.: B12573611
CAS No.: 202979-88-2
M. Wt: 222.28 g/mol
InChI Key: HLUAMPKDVSVBLC-NSHDSACASA-N
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Description

3-[Methyl(2-phenylethyl)amino]-L-alanine is an organic compound with a complex structure that includes a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(2-phenylethyl)amino]-L-alanine typically involves the reaction of L-alanine with methyl(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(2-phenylethyl)amino]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[Methyl(2-phenylethyl)amino]-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(2-phenylethyl)amino]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with a similar structure, known for its stimulant effects.

    Amphetamine: A well-known stimulant with a phenylethylamine backbone.

    Methamphetamine: A potent central nervous system stimulant, structurally related to phenylethylamine.

Uniqueness

3-[Methyl(2-phenylethyl)amino]-L-alanine is unique due to its specific structural features and potential applications. Unlike simpler phenylethylamines, this compound has additional functional groups that may confer unique biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

202979-88-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-amino-3-[methyl(2-phenylethyl)amino]propanoic acid

InChI

InChI=1S/C12H18N2O2/c1-14(9-11(13)12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

HLUAMPKDVSVBLC-NSHDSACASA-N

Isomeric SMILES

CN(CCC1=CC=CC=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CN(CCC1=CC=CC=C1)CC(C(=O)O)N

Origin of Product

United States

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